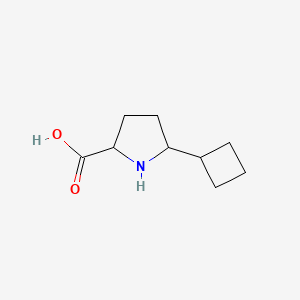

5-Cyclobutylpyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-cyclobutylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-4-7(10-8)6-2-1-3-6/h6-8,10H,1-5H2,(H,11,12) |

InChI Key |

KHATZYLNSOAWOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCC(N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Cyclobutylpyrrolidine 2 Carboxylic Acid and Its Analogs

Stereoselective Synthesis of Chiral Pyrrolidine-2-carboxylic Acid Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 5-Cyclobutylpyrrolidine-2-carboxylic acid, achieving the desired three-dimensional arrangement of atoms within the pyrrolidine (B122466) ring and at the point of cyclobutyl attachment is critical. This section delves into various stereoselective approaches to construct the chiral pyrrolidine-2-carboxylic acid framework.

Asymmetric Synthetic Routes to Enantiopure Pyrrolidine Cores

The asymmetric synthesis of enantiopure pyrrolidines is a well-established field, with numerous methods developed to introduce chirality effectively. nih.gov One powerful strategy involves the asymmetric [3+2]-cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with high levels of stereocontrol. nih.govacs.org This method offers a convergent approach to densely functionalized pyrrolidines.

Another notable approach is the use of organocatalysis. For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org Furthermore, streamlined strategies relying on sequential C-H functionalizations of simple hydrocarbons have been reported for the asymmetric synthesis of enantiopure pyrrolidines. nih.gov These methods often involve a regio- and stereoselective catalytic nitrene C-H insertion followed by a diastereoselective cyclization. nih.gov

Chiral Pool Approaches Utilizing Amino Acid Precursors

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials from nature, such as amino acids, to synthesize more complex chiral molecules. Proteinogenic α-amino acids are particularly valuable in this regard due to their inherent chirality and orthogonal functional groups (amino and carboxylic acid). researchgate.net

L-proline, itself a pyrrolidine-2-carboxylic acid, is a prominent member of the chiral pool and serves as a versatile starting material and organocatalyst. unibo.itresearchgate.net For the synthesis of analogs, other amino acids like L-glutamic acid can be utilized. For example, (S)-5-carbethoxy-2-pyrrolidinone, derived from L-glutamic acid, can be reduced and further functionalized to introduce substituents at the 5-position of the pyrrolidine ring. researchgate.net This strategy maintains the stereochemical integrity of the original amino acid throughout the synthetic sequence.

Enantioselective Methodologies for Cyclobutyl Moiety Incorporation

The introduction of the cyclobutyl group in an enantioselective manner is a key challenge in the synthesis of this compound. The development of methods for the asymmetric synthesis of cyclobutanes has been an area of intense research. rsc.org

One effective strategy is the use of photochemical or catalyzed [2+2] cycloadditions with alkenes that possess chiral auxiliaries. researchgate.net These auxiliaries can be covalently or non-covalently bonded to one of the reacting partners, directing the stereochemical outcome of the cycloaddition.

More recently, the catalytic enantioselective synthesis of cyclobutylboronates has emerged as a powerful tool. thieme-connect.de Chiral copper(I) complexes have been used to achieve the desymmetrization of meso-cyclobutenes, providing access to a variety of chiral cyclobutanes with high diastereo- and enantiocontrol. thieme-connect.de These cyclobutylboronates can then be further functionalized and coupled to the pyrrolidine core. Additionally, stereoselective synthesis of metalated cyclobutyl derivatives, for instance using zirconocene (B1252598) chemistry, offers another pathway to diastereomerically pure cyclobutyl structures. haifa.ac.il

Functional Group Interconversions for Carboxylic Acid Formation

Once the substituted pyrrolidine core is established, the final key step is the formation of the carboxylic acid group at the 2-position. This often involves the transformation of a precursor functional group under conditions that preserve the existing stereochemistry.

Oxidative Pathways for Carboxylic Acid Synthesis from Precursors

The oxidation of primary alcohols or aldehydes is a common and reliable method for the synthesis of carboxylic acids. pressbooks.pub Since the carboxyl group is in a high oxidation state, various oxidizing agents can be employed to convert precursor functional groups. pressbooks.pub

Common oxidants include potassium permanganate (B83412) (KMnO₄) in neutral, acidic, or alkaline media, as well as potassium dichromate (K₂Cr₂O₇) and chromium trioxide (CrO₃) in acidic media (Jones reagent). chemguide.co.uklibretexts.orgncert.nic.in Primary alcohols are oxidized first to aldehydes and then to carboxylic acids. chemguide.co.uklibretexts.org To ensure the reaction proceeds to the carboxylic acid, heating under reflux with an excess of the oxidizing agent is often employed to prevent the intermediate aldehyde from escaping. libretexts.org

| Precursor Functional Group | Oxidizing Agent(s) | Product |

| Primary Alcohol | KMnO₄, K₂Cr₂O₇/H₂SO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | KMnO₄, K₂Cr₂O₇/H₂SO₄, Nitric Acid | Carboxylic Acid |

Carbonylative Reactions and Organometallic Methodologies (e.g., Grignard) for Carboxylic Acid Chain Elongation

Carbonylative reactions, which involve the introduction of a carbonyl group (CO), are powerful tools for synthesizing carboxylic acid derivatives. rsc.org Palladium-catalyzed carbonylation of aryl, alkenyl, or alkyl halides is a versatile method for one-carbon elongation to form carboxylic acids or their esters. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), provide another avenue for carboxylic acid synthesis. The reaction of a Grignard reagent with carbon dioxide (CO₂) forms the salt of a carboxylic acid, which upon acidification yields the corresponding carboxylic acid with one additional carbon atom. byjus.comyoutube.com This method is particularly useful for converting alkyl halides into carboxylic acids. byjus.com While Grignard reagents typically undergo an acid-base reaction with existing carboxylic acids, organolithium compounds can be strong enough nucleophiles to attack the carboxylate, leading to ketones after workup. youtube.com

| Method | Reagents | Key Features |

| Carbonylation | Organic Halide, CO, Palladium Catalyst | One-carbon elongation, mild conditions, good functional group tolerance. rsc.orgorganic-chemistry.org |

| Grignard Reaction | Grignard Reagent (R-MgX), CO₂ | Forms a carboxylic acid with one more carbon than the Grignard reagent. byjus.comyoutube.com |

Hydrolytic Cleavage of Nitriles, Esters, Amides, and Anhydrides to Carboxylic Acids

Hydrolysis of Nitriles: The conversion of a nitrile (R-CN) to a carboxylic acid (R-COOH) is a robust and common method. chemistrysteps.com This process typically occurs in two stages: initial hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.com The reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org The protonation of the nitrile nitrogen activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially forms a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org In the context of synthesizing substituted prolines, hydrolysis of a nitrile can be used to obtain the final carboxylic acid, with the thermodynamically more stable trans isomer sometimes being accessible through epimerization after the hydrolysis step. nih.gov

Hydrolysis of Esters: Ester hydrolysis is one of the most frequently employed methods for deprotecting a carboxylic acid group in the synthesis of amino acids and their analogs. The reaction can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used. nih.gov

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous base, such as NaOH or lithium hydroxide (LiOH). nih.gov The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is widely used in the synthesis of N-protected proline analogs. For example, the basic hydrolysis of a tert-butyl ester has been shown to effectively yield the corresponding N-Boc protected 4-substituted proline derivative. nih.gov

Hydrolysis of Amides: Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, though generally, more vigorous conditions (higher temperatures and longer reaction times) are required compared to esters.

Acid-Catalyzed Hydrolysis: The amide is heated with a strong acid, yielding the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Heating the amide with a strong base produces a carboxylate salt and ammonia. The free carboxylic acid is obtained after acidification. In some syntheses of proline homologues, unexpected hydrolysis of amide bonds has been noted as a potential side reaction, particularly during treatment with trifluoroacetic acid (TFA). mdpi.com

Hydrolysis of Anhydrides: Carboxylic acid anhydrides react readily with water to form two equivalents of the corresponding carboxylic acid. This reaction is typically rapid and does not require a catalyst, although it can be accelerated by acid or base. While useful for converting anhydrides to acids, this pathway is less common as a final deprotection step in complex syntheses compared to ester hydrolysis, as anhydrides are highly reactive intermediates themselves.

The following table summarizes typical conditions for these hydrolytic methods.

| Precursor | Method | Reagents | Conditions | Product |

| Nitrile | Acid Hydrolysis | aq. HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid + NH₄⁺ Salt |

| Nitrile | Base Hydrolysis | 1. aq. NaOH, Heat/Reflux2. H₃O⁺ | 1. Carboxylate Salt + NH₃2. Carboxylic Acid | |

| Ester | Acid Hydrolysis | aq. H₃O⁺ (catalytic) | Heat/Reflux | Carboxylic Acid + Alcohol |

| Ester | Base Hydrolysis | 1. aq. NaOH or LiOH2. H₃O⁺ | Heat | 1. Carboxylate Salt + Alcohol2. Carboxylic Acid |

| Amide | Acid Hydrolysis | aq. H₃O⁺ | Strong Heat | Carboxylic Acid + NH₄⁺ Salt |

| Amide | Base Hydrolysis | 1. aq. NaOH, Strong Heat2. H₃O⁺ | 1. Carboxylate Salt + NH₃2. Carboxylic Acid | |

| Anhydride | Hydrolysis | Water | Room Temp | Carboxylic Acid (2 equiv.) |

Chemical Reactivity and Derivatization of 5 Cyclobutylpyrrolidine 2 Carboxylic Acid

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 5-Cyclobutylpyrrolidine-2-carboxylic acid is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Common transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This reaction introduces an alkyl group onto the pyrrolidine nitrogen. It is typically achieved by reacting the parent molecule with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction. mdpi.comresearchgate.net Microwave-assisted Eschweiler-Clarke reactions, which utilize formic acid and an aldehyde or ketone, can also be employed for N-alkylation, often providing good yields with reactive carbonyl compounds.

N-Acylation: The pyrrolidine nitrogen can be acylated to form amides. This is commonly carried out using acylating agents like acid chlorides or anhydrides. The reaction of the pyrrolidine with an acid chloride, for instance, results in the formation of an N-acyl derivative and hydrochloric acid. A base is often added to neutralize the acid byproduct and drive the reaction to completion. nih.gov

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. For example, palladium- or copper-catalyzed reactions with aryl halides are established methods for forming N-aryl bonds. These reactions often require a ligand and a base and are conducted at elevated temperatures.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of derivatives, including activated forms, amides, and alcohols.

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters, Anhydrides)

To facilitate further reactions, the carboxylic acid is often converted into a more reactive species.

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acid chloride.

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.comchemguide.co.uk Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile in a reaction with an alkyl halide to form the ester. youtube.com Esterification can also be performed using activating agents that promote the condensation of the carboxylic acid and alcohol. medcraveonline.com

Anhydrides: Anhydrides can be formed by the dehydration of two carboxylic acid molecules, often with the aid of a strong dehydrating agent.

Amide Bond Formation via Condensation Reactions

The formation of an amide bond by coupling the carboxylic acid with an amine is a cornerstone of medicinal chemistry and peptide synthesis. researchgate.net This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group. nih.govchemistryviews.orggrowingscience.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov The general process involves the in-situ formation of a highly reactive activated ester, which is then readily attacked by the amine to form the stable amide bond. nih.gov

| Coupling Reagent System | Amine | Product |

| EDC/HOBt | Primary or Secondary Amine | N-substituted amide |

| DCC/DMAP | Primary or Secondary Amine | N-substituted amide |

| HATU/DIPEA | Primary or Secondary Amine | N-substituted amide |

Reduction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds in a stepwise manner, first reducing the carboxylic acid to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. libretexts.orglibretexts.org The process is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk More recently, catalytic methods using manganese complexes and hydrosilanes have been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

Derivatization for Analytical and Bioconjugation Purposes

Modification of this compound with specific chemical tags is crucial for its detection and quantification in various analytical techniques and for its attachment to biological molecules.

Strategies for Spectroscopic Tagging and Labeling

For analytical purposes, particularly in chromatography, derivatization is often employed to enhance detectability and improve separation. Proline and its analogs are frequently derivatized prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comimpactfactor.orgresearchgate.net

For GC Analysis: A two-step derivatization is common. The carboxylic acid is first esterified (e.g., methylation with methanolic HCl), and then the secondary amine is acylated (e.g., with trifluoroacetic anhydride). This process blocks the polar functional groups, increasing the volatility of the compound for GC analysis. sigmaaldrich.com

For HPLC Analysis: Derivatization with fluorescent tags is a widely used strategy to enable sensitive detection. Reagents such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine group to produce highly fluorescent derivatives. researchgate.net Chiral derivatizing agents, like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), can be used to form diastereomers that can be separated on a non-chiral stationary phase, allowing for the determination of enantiomeric purity. tandfonline.com

Spin Labeling: For techniques like electron spin resonance (ESR) spectroscopy, nitroxide spin labels can be introduced. For instance, a thiol-specific spin label can be synthesized and attached to a suitably functionalized derivative of the pyrrolidine. nih.gov

| Analytical Technique | Derivatization Strategy | Purpose |

| Gas Chromatography (GC) | Esterification of carboxylic acid and acylation of amine | Increase volatility and improve peak shape |

| High-Performance Liquid Chromatography (HPLC) | Reaction with fluorescent reagents (e.g., NBD-F, FMOC-Cl) | Enhance UV or fluorescence detection |

| Chiral HPLC | Reaction with a chiral derivatizing agent (e.g., (S)-NIFE) | Separate enantiomers and determine enantiomeric purity |

| Electron Spin Resonance (ESR) | Attachment of a nitroxide spin label | Introduce a paramagnetic center for ESR studies |

Coupling Reactions for Complex Molecule Assembly and Scaffold Functionalization

The carboxylic acid moiety of this compound is a key functional group that allows for its incorporation into larger, more complex molecular architectures through a variety of coupling reactions. The most prevalent of these are amide bond forming reactions, which are fundamental in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other biologically active compounds. These reactions involve the activation of the carboxylic acid, enabling it to react with a primary or secondary amine to form a stable amide linkage.

The activation of the carboxylic acid is typically achieved in situ using a range of specialized coupling reagents. mdpi.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. The choice of coupling reagent is critical and can be influenced by factors such as the steric hindrance of the coupling partners, the desired reaction conditions (e.g., temperature and solvent), and the need to suppress side reactions, particularly racemization at the chiral center of the amino acid. researchgate.net

Common classes of coupling reagents used for these transformations include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. Phosphonium reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues like PyBOP, are also highly effective. A newer generation of uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is known for high efficiency and rapid reaction times, even with sterically hindered substrates. mdpi.com

The functionalization of the this compound scaffold via these coupling reactions allows for the systematic exploration of chemical space in drug discovery programs. By coupling a diverse array of amines to the carboxylic acid, a library of novel compounds can be generated. In these molecules, the cyclobutylpyrrolidine core acts as a rigid, three-dimensional scaffold that presents the appended chemical functionalities in specific spatial orientations. This approach is instrumental in developing structure-activity relationships (SAR) for a given biological target.

The following table provides illustrative examples of typical amide coupling reactions involving this compound, showcasing the use of different coupling agents and reaction partners to assemble more complex molecules.

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product |

| This compound | Benzylamine | HATU | DIPEA | DMF | N-Benzyl-5-cyclobutylpyrrolidine-2-carboxamide |

| This compound | Aniline | EDC/HOBt | NMM | DCM | N-Phenyl-5-cyclobutylpyrrolidine-2-carboxamide |

| This compound | Glycine methyl ester | PyBOP | DIPEA | CH3CN | Methyl 2-((5-cyclobutylpyrrolidine-2-carbonyl)amino)acetate |

| This compound | Morpholine | T3P | Pyridine | THF | (5-Cyclobutylpyrrolidin-2-yl)(morpholino)methanone |

This table is representative of common chemical transformations and reaction conditions for amide coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclobutylpyrrolidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For 5-Cyclobutylpyrrolidine-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework.

In ¹H NMR, the acidic proton of the carboxylic acid group is expected to appear as a characteristically broad singlet in the downfield region, typically between 10 and 13 ppm. princeton.edupressbooks.pub This significant downfield shift is due to deshielding effects and hydrogen bonding. libretexts.org The protons on the carbons adjacent to the carbonyl group are anticipated to resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org The remaining protons on the pyrrolidine (B122466) and cyclobutyl rings would appear in the more upfield aliphatic region.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded and typically absorbs in the 165 to 185 ppm range. pressbooks.pub Carbons of the pyrrolidine and cyclobutyl rings would appear further upfield.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are vital for assigning specific proton and carbon signals by identifying spin-spin coupling networks. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be instrumental in determining the relative stereochemistry of the cyclobutyl and carboxylic acid substituents on the pyrrolidine ring (cis vs. trans) by identifying protons that are close in space.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 13.0 | 165 - 185 |

| H2 (Pyrrolidine) | ~3.5 - 4.5 | ~55 - 65 |

| H5 (Pyrrolidine) | ~3.0 - 4.0 | ~50 - 60 |

| Pyrrolidine CH₂ | ~1.5 - 2.5 | ~25 - 40 |

| Cyclobutyl CH | ~2.0 - 3.0 | ~35 - 45 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by features characteristic of the carboxylic acid group. A very broad and strong absorption band is anticipated in the range of 2500–3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comechemi.com This broadness is a hallmark of strong intermolecular hydrogen bonding. echemi.com

A sharp and intense absorption corresponding to the carbonyl (C=O) stretch is expected between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org The exact position depends on the extent of hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹. libretexts.org Additional characteristic peaks include the C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ region, and O-H bending vibrations. orgchemboulder.com The C-H stretching vibrations for the aliphatic pyrrolidine and cyclobutyl rings will be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Carboxylic Acid (dimer) | ~1710 | Strong, Sharp |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula of the compound. For this compound (C₉H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak and various fragment ions, which provide valuable structural information.

The fragmentation pattern of this compound would likely involve characteristic losses. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Other probable fragmentations would involve the cleavage of the cyclobutyl substituent and fragmentation of the pyrrolidine ring. Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 169.11 |

| [M-OH]⁺ | Loss of hydroxyl radical | 152.10 |

| [M-COOH]⁺ | Loss of carboxyl group | 124.11 |

| [M-C₄H₇]⁺ | Loss of cyclobutyl radical | 114.05 |

Note: m/z values are for the most abundant isotope and are predicted based on general fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry established by other spectroscopic methods.

To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. The crystal structure would reveal the exact conformation of the pyrrolidine and cyclobutyl rings in the solid state and detail the intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid groups, which typically form dimeric structures.

Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs of a substance can have distinct physical properties. The study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, for instance, revealed significant differences in its crystal structure and hydrogen bonding compared to a previously known form. mdpi.com By crystallizing this compound under various conditions, it would be possible to identify and characterize any potential polymorphs.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=8.5, b=13.0, c=9.5 |

| α, β, γ (°) | Unit cell angles | α=90, β=105, γ=90 |

| V (ų) | Volume of the unit cell | ~1050 |

Note: These values are hypothetical examples and would need to be determined experimentally.

Computational Chemistry and Molecular Modeling of 5 Cyclobutylpyrrolidine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Cyclobutylpyrrolidine-2-carboxylic acid, DFT studies are instrumental in determining its fundamental chemical properties.

Electronic Structure and Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process minimizes the total energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. researchgate.net Concurrently, these calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnnih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites, which are critical for predicting intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Description |

|---|---|---|

| Total Energy | -558.7 Hartree | The total electronic energy of the optimized geometry. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical stability and reactivity. |

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are typically performed. researchgate.netnih.gov These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the successful synthesis of the compound. The analysis helps in the definitive assignment of spectral bands to specific functional groups, like the characteristic C=O stretch of the carboxylic acid group and the N-H bend of the pyrrolidine (B122466) ring. nih.govresearchgate.net

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3450 |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| N-H (Pyrrolidine) | Bending | ~1600 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of the molecule's behavior, which is essential for understanding its conformational flexibility and interactions with its environment. mdpi.com

Conformational Analysis: this compound possesses significant conformational freedom due to the flexible pyrrolidine and cyclobutyl rings. MD simulations can explore the potential energy surface of the molecule to identify its various low-energy conformations (conformers) and the energy barriers between them. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can observe how the rings pucker and how the relative orientation of the cyclobutyl and carboxylic acid groups changes, which can influence the molecule's biological activity. mdpi.com

Solvent Interactions: MD simulations are particularly valuable for studying how a molecule interacts with solvent molecules, typically water, in a biological context. researchgate.net The simulation explicitly models the solvent, allowing for the detailed analysis of hydrogen bond formation between the carboxylic acid and amine groups of the solute and the surrounding water molecules. nih.gov These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides insight into the hydration shell and the molecule's solubility. researchgate.net

Table 3: Typical Parameters for an MD Simulation

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | AMBER, GROMOS | Defines the potential energy function for atoms and bonds. mdpi.com |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling. |

| Temperature | 300 K | Simulates physiological temperature. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scienceforecastoa.commdpi.com

QSAR Modeling: In drug discovery, QSAR is used to predict the activity of new, unsynthesized molecules. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. researchgate.net This involves calculating a set of molecular descriptors for each compound and then using statistical techniques like multiple linear regression or machine learning to build a mathematical equation that relates these descriptors to the observed activity. scienceforecastoa.comnih.gov The resulting model can then be used to prioritize the synthesis of new derivatives with potentially higher activity. nih.gov

SPR Modeling: QSPR models are analogous to QSAR but focus on predicting physical or chemical properties like solubility, melting point, or lipophilicity (logP). mdpi.com These properties are critical for a compound's suitability as a drug. By building a QSPR model for derivatives of this compound, researchers can computationally screen for compounds with desirable properties before committing to their synthesis.

Table 4: Common Molecular Descriptors Used in QSAR/SPR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. scienceforecastoa.com |

| Steric | Molecular weight, Molar refractivity, Surface area | Relates to the size and shape of the molecule. scienceforecastoa.com |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule. scienceforecastoa.com |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encodes information about atomic connectivity. |

In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov

Molecular Docking Analysis: This method is fundamental in structure-based drug design. nih.gov To study this compound, the molecule would be docked into the active site of a target protein whose three-dimensional structure is known. nih.gov The docking algorithm samples numerous possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. nih.govnih.gov

The results of a docking study provide valuable information about the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex. researchgate.net This information can explain the molecular basis of the compound's activity and guide the design of new analogues with improved binding affinity and selectivity. For instance, if docking reveals a specific hydrogen bond is crucial for binding, new derivatives can be designed to enhance this interaction.

Table 5: Hypothetical Molecular Docking Results for this compound

| Parameter | Result | Description |

|---|---|---|

| Target Protein | Hypothetical Kinase XYZ | The biological receptor of interest. |

| Binding Affinity Score | -8.2 kcal/mol | A theoretical estimation of the binding free energy. |

| Key Interacting Residues | ||

| Lys78 | Hydrogen Bond | Interaction with the carboxylic acid oxygen. |

| Asp184 | Ionic Interaction | Interaction with the protonated pyrrolidine nitrogen. |

Table of Compounds Mentioned

| Compound Name |

|---|

Biological Activity and Medicinal Chemistry Applications of 5 Cyclobutylpyrrolidine 2 Carboxylic Acid Derivatives

In Vitro Assessment of Biological Activities

The pyrrolidine-2-carboxylic acid framework, a cyclic amino acid scaffold, serves as a foundational structure in the exploration of new therapeutic agents. The introduction of a cyclobutyl group at the 5-position creates a specific stereochemical and lipophilic profile that can influence biological interactions. The following sections detail the in vitro biological assessments of derivatives related to this core structure.

The carboxylic acid moiety is a critical functional group in many biologically active compounds, known for its ability to form key interactions with biological targets. researchgate.net However, its presence can sometimes lead to poor pharmacokinetic properties. researchgate.net To overcome these limitations, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. researchgate.net The 5-substituted tetrazole ring is one of the most widely recognized non-classical bioisosteres of carboxylic acids, maintaining comparable acidity while offering greater lipophilicity. drughunter.com Other examples include hydroxamic acids, sulfonamides, and various planar acidic heterocycles like 3-hydroxyisoxazole. drughunter.comnih.gov

Derivatives of pyrrolidine (B122466) and related structures have been investigated as enzyme inhibitors. For instance, certain analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A. nih.gov In the context of inflammation, various compounds have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes to create safer anti-inflammatory drugs. mdpi.com While specific enzyme inhibition data for 5-cyclobutylpyrrolidine-2-carboxylic acid is not extensively detailed in the provided literature, its structural similarity to proline and other cyclic amino acids suggests its potential as a scaffold for designing enzyme inhibitors, where the cyclobutyl group can probe hydrophobic pockets within an enzyme's active site.

The carboxylic acid functional group is instrumental in the design of ligands that bind to various receptors, often by forming hydrogen bonds and ionic interactions. numberanalytics.com A prominent example is the development of nonpeptidic angiotensin II type 1 (AT1) receptor antagonists, where a carboxylic acid or its bioisostere, such as a tetrazole, is crucial for activity. drughunter.comnih.gov The replacement of a carboxylic acid with a tetrazole ring in the development of losartan (B1675146) led to a tenfold increase in potency, attributed to the tetrazole's optimal interaction with the receptor. drughunter.com Pyrrolidine derivatives, in general, are explored for their roles as modulators of enzymes and receptors. ontosight.ai The specific this compound scaffold could be utilized in receptor binding assays to evaluate its affinity for various targets, with the cyclobutyl moiety potentially enhancing binding affinity or selectivity through interactions with specific hydrophobic regions of a receptor's binding site.

Information regarding the specific modulation of cellular signaling pathways by this compound derivatives is not detailed in the available search results. However, related carboxylic acid-containing molecules are known to influence cellular processes. For example, the disruption of cellular functioning can occur through the bioactivation of drugs containing a carboxylic acid moiety. researchgate.net

Derivatives of the pyrrolidone carboxylic acid scaffold have demonstrated notable antimicrobial and antifungal properties. 2-Pyrrolidone-5-carboxylic acid (PCA), a related compound, has been shown to inhibit a range of spoilage bacteria, with particular efficacy against Enterobacter cloacae, Pseudomonas fluorescens, and Pseudomonas putida. researchgate.netresearchgate.netnih.gov This activity is reportedly more pronounced against gram-negative bacteria. researchgate.net An association of PCA with copper sulfate (B86663) pentahydrate was found to have bactericidal activity against 12 different Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, a bacterium, Burkholderia sp. HD05, was found to produce 2-pyrrolidone-5-carboxylic acid, which exhibited strong antifungal activity against the pathogenic oomycete Saprolegnia sp. by inhibiting both hyphal growth and spore germination. researchgate.net Other studies have synthesized novel 5-oxopyrrolidine derivatives and tested them against multidrug-resistant pathogens. mdpi.com One such derivative, bearing a 5-nitrothiophene substituent, showed promising and selective activity against Gram-positive pathogens, including multidrug-resistant S. aureus. mdpi.comnih.gov

The table below summarizes the antimicrobial activities of various related pyrrolidone/oxopyrrolidine derivatives.

| Compound/Derivative Class | Target Pathogen(s) | Observed Activity/Results |

| 2-Pyrrolidone-5-carboxylic acid (PCA) | Enterobacter cloacae, Pseudomonas fluorescens, P. putida | Inhibited growth of spoilage bacteria. researchgate.netnih.gov |

| PCA + Copper Sulfate Pentahydrate | Drug-resistant Staphylococcus strains (including MRSA) | Bactericidal activity against all tested strains. nih.gov |

| 2-Pyrrolidone-5-carboxylic acid (from Burkholderia sp.) | Saprolegnia sp. | Strong antifungal activity; inhibited hyphal growth and spore germination. researchgate.net |

| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. mdpi.comnih.gov |

| Carboxylic Acid Amides | Rhizoctonia solani, Pythium aphanidermatum | Several compounds exhibited considerable antifungal effects. mdpi.com |

The pyrrolidine and pyrrolidone scaffolds are being actively investigated in the development of novel anticancer agents. A study on 5-oxopyrrolidine derivatives reported that compounds bearing azole, diazole, and hydrazone moieties possessed anticancer activity against the A549 human lung adenocarcinoma cell line. nih.gov Specifically, derivatives with a 5-nitrothiophene substituent were among the most potent. nih.govresearchgate.net

Other research has focused on different heterocyclic carboxylic acid derivatives, which have shown potent anti-proliferative activity across a range of tumor cell lines. nih.gov For example, novel dihydropyridine (B1217469) carboxylic acid derivatives displayed cytotoxic activity against the HCT-15 human colorectal adenocarcinoma cell line. mdpi.com Similarly, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited promising cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) human cancer cell lines. researchgate.net The introduction of a 3,4,5-trimethoxyphenyl moiety onto a 5-oxopyrrolidine-3-carboxylic acid scaffold also yielded derivatives with anticancer activity against A549 cells. mdpi.com Indole-based carboxylic acids have also been explored, with 5-hydroxyindole-3-carboxylic acid derivatives showing cytotoxicity against MCF-7 breast cancer cells while being less toxic to normal cells. nih.gov

The table below presents findings on the anticancer activity of various related carboxylic acid derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity/Results |

| 5-Oxopyrrolidine derivatives | A549 (human lung adenocarcinoma) | Compounds with azole, diazole, and hydrazone moieties showed potent anticancer activity. nih.govresearchgate.net |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines (e.g., BJAB B-cell lymphoma) | Potent anti-proliferative activity; induced cell cycle arrest. nih.gov |

| Dihydropyridine carboxylic acid derivatives | HCT-15 (human colorectal adenocarcinoma) | Displayed cytotoxic activity with low IC50 values. mdpi.com |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Huh7 (liver), MCF7 (breast), HCT116 (colon) | Promising cytotoxic activity and induction of apoptosis. researchgate.net |

| 5-Hydroxyindole-3-carboxylic acid derivatives | MCF-7 (breast adenocarcinoma) | Demonstrated cytotoxicity against cancer cells with no significant effect on normal cells. nih.gov |

This compound as a Privileged Scaffold in Drug Design

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of novel drugs. numberanalytics.com The pyrrolidine ring, a core component of the amino acid proline, is considered such a scaffold due to its presence in numerous natural products and synthetic therapeutic agents with a wide range of biological activities. ontosight.ainih.gov Its rigid, five-membered ring structure provides conformational constraint, which can lead to increased potency and selectivity for a specific biological target.

The this compound structure combines the established pyrrolidine-2-carboxylic acid core with a cyclobutyl substituent. This substituent serves several key purposes in drug design:

Lipophilicity: The cyclobutyl group is a non-polar, lipophilic moiety that can enhance the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Structural Rigidity: It adds a degree of rigidity and a specific three-dimensional shape, which can be exploited to achieve selective binding to a target receptor or enzyme.

Exploration of Structure-Activity Relationships (SAR): By modifying the core scaffold with substituents like the cyclobutyl group, medicinal chemists can systematically probe the steric and electronic requirements of a binding site, leading to the optimization of lead compounds.

Given that derivatives of the simpler pyrrolidone and oxopyrrolidine cores have shown diverse biological potential, including antimicrobial and anticancer activities, the this compound framework represents an attractive and privileged scaffold for the further development of novel therapeutic agents. mdpi.comnih.gov

Role of Pyrrolidine Stereochemistry in Biological Recognition and Activity

The stereochemistry of the pyrrolidine scaffold is a critical determinant of biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring, combined with chiral centers, allows for a precise spatial arrangement of substituents that dictates how a molecule interacts with enantioselective proteins like enzymes and receptors. researchgate.net For a molecule such as this compound, there are at least two stereogenic centers (at C2 and C5), leading to the possibility of multiple stereoisomers (e.g., (2S,5S), (2R,5R), (2S,5R), (2R,5S)).

The spatial orientation of both the carboxylic acid at C2 and the cyclobutyl group at C5 can lead to vastly different biological outcomes. nih.gov One stereoisomer may bind to a target protein with high affinity, acting as a potent inhibitor or agonist, while another may be completely inactive or even interact with a different target altogether. nih.gov This is because the binding pockets of proteins are chiral environments, and a precise three-dimensional fit is often required for molecular recognition.

Inductive and stereoelectronic factors from substituents influence the puckering of the pyrrolidine ring, which in turn affects its pharmacological efficacy. nih.gov For example, studies on related substituted prolines have shown that the relative cis or trans orientation of substituents can lock the ring into specific "envelope" or "twist" conformations. These conformations dictate the trajectory of the key pharmacophoric groups—in this case, the carboxylic acid and the cyclobutyl moiety—and their ability to engage in crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site. nih.govbeilstein-journals.org

The absolute configuration of each chiral center is paramount. Research on various pyrrolidine derivatives has consistently demonstrated that different enantiomers and diastereomers exhibit distinct biological profiles. nih.govmdpi.com For instance, in a series of α4β1 integrin antagonists built around a dehydro-β-proline core, a strong dependence on the stereochemistry of the heterocyclic ring was observed, with different isomers showing significant variations in activity. nih.gov This highlights that the precise stereochemical arrangement of this compound is fundamental to its biological recognition and subsequent activity.

Bioisosteric Replacement Strategies for Carboxylic Acid Optimization

The carboxylic acid group is a common feature in many drugs, often acting as a key pharmacophoric element that interacts with biological targets through hydrogen bonding or ionic interactions. openaccessjournals.com However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential toxicity. openaccessjournals.comdrughunter.com Bioisosteric replacement, the strategy of substituting one functional group with another that has similar physicochemical properties, is a widely used technique in medicinal chemistry to mitigate these issues while retaining or improving biological activity. drughunter.comnih.gov

For the carboxylic acid moiety in this compound, several bioisosteres can be considered to optimize its drug-like properties.

Common Carboxylic Acid Bioisosteres:

| Bioisostere | Acidity (pKa) | Geometry | Key Features & Rationale for Use |

| Carboxylic Acid | ~4–5 | Planar | Parent functional group; strong H-bond acceptor. drughunter.com |

| Tetrazole | ~4.5–4.9 | Planar | Similar acidity and planar geometry to carboxylic acid. drughunter.comcambridgemedchemconsulting.com Can increase lipophilicity and metabolic stability. drughunter.comnih.gov Used to reduce the risk of forming reactive acyl glucuronides. cambridgemedchemconsulting.com |

| Sulfonamide | ~9–10 | Tetrahedral | Weaker acid than carboxylic acid. drughunter.com Can improve lipophilicity, metabolic stability, and membrane permeability. drughunter.com Geometry of H-bond environment is similar to carboxylic acids. openaccessjournals.com |

| Acyl Sulfonamide | ~4-5 | Mixed | Acidity is more comparable to carboxylic acids than simple sulfonamides. drughunter.com |

| Oxadiazole (e.g., 5-oxo-1,2,4-oxadiazole) | ~6 | Planar | Less acidic than carboxylic acids and tetrazoles, which can improve oral bioavailability. openaccessjournals.comcambridgemedchemconsulting.com |

Tetrazole: The 1H-tetrazole ring is one of the most successful and widely used bioisosteres for carboxylic acids. bohrium.com It has a similar pKa (around 4.5-4.9) and a planar structure, allowing it to mimic the key ionic and hydrogen bonding interactions of the carboxylate group. drughunter.comcambridgemedchemconsulting.com Replacing the carboxylic acid with a tetrazole can enhance metabolic stability, resist glucuronidation, and improve lipophilicity, which may lead to better cell penetration. drughunter.comnih.gov In the development of the angiotensin II receptor antagonist Losartan, replacement of a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency and improved oral bioavailability. drughunter.com

Sulfonamide: Sulfonamides are non-classical, non-planar bioisosteres that are considerably weaker acids (pKa ~9-10) than carboxylic acids. openaccessjournals.comdrughunter.com Despite the difference in acidity and geometry, they can establish a similar hydrogen bond network. researchgate.net This replacement can enhance lipophilicity and metabolic stability. drughunter.com To better match the acidity of a carboxylic acid, acyl sulfonamides are often used, as their pKa values are much lower and fall within a similar range. drughunter.com

Oxadiazole: Certain heterocyclic rings, such as 5-oxo-1,2,4-oxadiazole, serve as effective bioisosteres. openaccessjournals.com These groups are typically less acidic than tetrazoles, which can be advantageous for improving membrane permeability and oral absorption. cambridgemedchemconsulting.com The choice of bioisostere is highly context-dependent, and the optimal replacement must be determined empirically for each specific drug target and scaffold. drughunter.comnih.gov

Design Principles for Novel Chemical Entities based on Scaffold Modifications

The this compound structure serves as a "scaffold"—a core molecular framework upon which novel chemical entities can be built. Modifying this scaffold is a central strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic properties. frontiersin.orgnih.gov

Key design principles for modifying this scaffold include:

Functional Group Modification: The existing functional groups (the secondary amine, the carboxylic acid, and the cyclobutyl group) are primary points for modification.

Carboxylic Acid: As discussed, this group can be replaced with bioisosteres or converted to esters or amides to serve as prodrugs, potentially improving bioavailability. nih.gov

Cyclobutyl Group: This lipophilic group can be replaced with other cycloalkyl, aryl, or heteroaryl moieties to probe for additional binding interactions or to alter the conformational preferences of the pyrrolidine ring.

Scaffold Rigidification: The flexibility of the pyrrolidine ring can be constrained to lock it into a bioactive conformation. This can be achieved by introducing additional rings to create bicyclic systems (e.g., pyrrolizidines) or by incorporating double bonds or cyclopropane (B1198618) rings fused to the scaffold. researchgate.net A more rigid scaffold reduces the entropic penalty upon binding to a target, which can lead to higher affinity.

Stereochemical Diversification: Synthesizing and testing all possible stereoisomers of the scaffold and its derivatives is crucial. As noted, biological activity is often highly dependent on the precise 3D arrangement of the molecule. nih.govmdpi.com

Scaffold Hopping: This advanced strategy involves replacing the entire pyrrolidine core with a structurally different scaffold that maintains a similar spatial arrangement of the key pharmacophoric elements (the carboxylic acid/bioisostere and the cyclobutyl group). researchgate.net This can lead to the discovery of novel chemical series with completely different intellectual property and potentially superior drug-like properties.

Applications in Fragment-Based Drug Discovery and DNA-Encoded Libraries

Modern drug discovery often employs high-throughput methods to identify starting points for medicinal chemistry campaigns. The this compound scaffold and similar structures are well-suited for use in these advanced techniques.

Fragment-Based Drug Discovery (FBDD): FBDD is a technique that screens libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. mdpi.com Because of their smaller size, fragments can explore chemical space more effectively than larger, more complex molecules. researchgate.netnih.gov A compound like this compound, or a simplified version, could serve as an excellent fragment. Its rigid, three-dimensional structure and defined stereochemistry provide a well-defined starting point. nih.gov Once a fragment hit is identified (often via X-ray crystallography or NMR), it can be elaborated or linked with other fragments to grow it into a potent, high-affinity lead compound. researchgate.net

DNA-Encoded Libraries (DEL): DEL technology enables the synthesis and screening of massive combinatorial libraries of compounds, often numbering in the millions or billions. acs.org In this approach, each small molecule is covalently attached to a unique DNA barcode that serves as its identifier. rsc.org The entire library is screened in a single solution against a protein target, and the binders are identified by isolating them and sequencing their DNA tags.

Scaffolds like this compound are valuable core structures for building DELs. nih.govnih.gov The carboxylic acid provides a convenient handle for attachment to a DNA-linker, while the amine on the pyrrolidine ring and other potential functionalization points can be used for combinatorial diversification with large sets of building blocks. rsc.org The defined stereochemistry and geometry of such scaffolds can be crucial for discovering highly specific and potent ligands, as the scaffold pre-orients the appended chemical groups in a defined spatial arrangement, potentially enhancing the probability of productive interactions with a target. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Cyclobutylpyrrolidine-2-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclization of a pyrrolidine precursor with a cyclobutyl substituent. Key steps include:

- Cyclobutyl Introduction : Use Suzuki-Miyaura coupling or alkylation reactions to attach the cyclobutyl group to the pyrrolidine scaffold. Catalyst systems like Pd(PPh₃)₄ in THF or DMF are common .

- Carboxylic Acid Formation : Oxidative cleavage (e.g., KMnO₄ or RuO₄) or hydrolysis of nitriles/esters under acidic/basic conditions.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of cyclobutyl reagent) and temperature (60–80°C for coupling). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclobutyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65% | |

| Carboxylic Acid Hydrolysis | 6M HCl, reflux, 12h | 70–85% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclobutyl protons (δ 1.5–2.5 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad). COSY and HSQC resolve stereochemical ambiguities .

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclobutyl C-H bends (2800–3000 cm⁻¹) .

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (2S,5R) configurations) and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to control pyrrolidine ring stereochemistry .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to enforce enantioselectivity .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms configurations, as seen in related dihydroxypyrrolidine structures .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclobutyl ring-opening or nucleophilic attacks (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets) using Amber or GROMACS .

- SAR Analysis : Correlate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with bioactivity using QSAR models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Case Study : If NMR suggests axial cyclobutyl orientation but X-ray shows equatorial, consider dynamic effects (e.g., ring-flipping in solution). Variable-temperature NMR (VT-NMR) can detect conformational exchange .

- Cross-Validation : Use NOESY to identify spatial proximities between cyclobutyl and pyrrolidine protons, comparing with X-ray-derived distances .

Q. What are the key stability considerations for this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Test stability in buffers (pH 2–9) at 37°C. Carboxylic acids often decarboxylate under strongly acidic/basic conditions .

- Light/Oxygen Sensitivity : Store in amber vials under argon. Monitor oxidation via LC-MS for peroxide formation .

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for pyrrolidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.